molecular formula C19H20ClNO4S B2602509 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034309-18-5

2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No. B2602509
CAS RN: 2034309-18-5
M. Wt: 393.88
InChI Key: UIAXXSDFBTZYTE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as CPET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPET is a thiazepanone derivative that has been synthesized using different methods.

Scientific Research Applications

Phototransformation Studies

  • Researchers Mansfield and Richard (1996) investigated the phototransformation of dichlorophen in aqueous phases. Their study provides insights into the photolysis processes of chlorinated phenolic compounds, which could be relevant for understanding the behavior of similar compounds like 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone in environmental settings (Mansfield & Richard, 1996).

Synthesis and Biological Activity

  • Patel et al. (2011) explored the synthesis of various chemical compounds involving chlorophenoxy and thiazepanone structures. They focused on their antimicrobial activity, particularly against bacteria like Bacillus subtillis and Escherichia coli. This research provides a foundation for understanding how the compound might be synthesized and used in biological contexts (Patel, Nimavat, Vyas, & Patel, 2011).

Key Intermediate Synthesis

  • The work of Hai-ya (2012) in synthesizing key intermediates for Etoricoxib, which is an anti-inflammatory drug, demonstrates the utility of similar compounds in pharmaceutical synthesis. This could be relevant for the synthesis and application of 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone (Pan Hai-ya, 2012).

Corrosion Inhibition in Iron

Anti-inflammatory Agents

  • Research by Rehman, Saini, and Kumar (2022) on the synthesis of chalcone derivatives as anti-inflammatory agents highlights potential pharmacological applications. The synthesis techniques and biological evaluation methods discussed could be relevant for compounds like 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone (Rehman, Saini, & Kumar, 2022).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c20-16-6-8-17(9-7-16)25-14-19(22)21-11-10-18(26(23,24)13-12-21)15-4-2-1-3-5-15/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAXXSDFBTZYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

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